4-Anilino-3-nitrobenzoic acid

描述

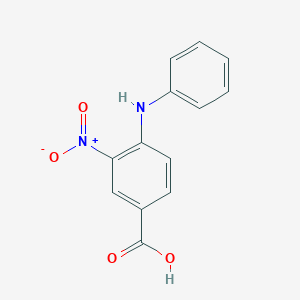

4-Anilino-3-nitrobenzoic acid is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.229 g/mol . It is a derivative of benzoic acid, featuring an aniline group at the 4-position and a nitro group at the 3-position. This compound is primarily used in research settings and has various applications in chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-3-nitrobenzoic acid typically involves the nitration of 4-anilinobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

Nitration: 4-Anilinobenzoic acid is dissolved in concentrated sulfuric acid, and concentrated nitric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred for several hours.

Isolation: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain crude this compound.

Purification: The crude product is recrystallized from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration reaction is carefully monitored to prevent over-nitration and to maintain the desired product quality .

化学反应分析

Esterification Reactions

The carboxylic acid undergoes Fischer esterification to form methyl esters under acidic conditions:

text4-(C₆H₅NH)-3-NO₂-C₆H₃-COOH + CH₃OH → 4-(C₆H₅NH)-3-NO₂-C₆H₃-COOCH₃ + H₂O

Optimized Protocol :

-

Catalyst: Concentrated H₂SO₄.

-

Solvent: Neat methanol.

-

Reaction Time: 16 hours at reflux.

Workup :

-

Purification via liquid-liquid extraction with ethyl acetate and saturated NaHCO₃.

-

Final product isolated as a bright yellow solid (m.p. 188–191°C) .

Hydrazide Formation

The methyl ester derivative reacts with hydrazine hydrate to form hydrazides, intermediates for heterocyclic systems:

text4-(C₆H₅NH)-3-NO₂-C₆H₃-COOCH₃ + NH₂NH₂ → 4-(C₆H₅NH)-3-NO₂-C₆H₃-CONHNH₂ + CH₃OH

Conditions :

-

Hydrazinolysis in methanol at room temperature for 72 hours.

Condensation with Indole Derivatives

The hydrazide undergoes acid-catalyzed condensation with indole-2,3-dione to form hydrazono-indolinones:

text4-(C₆H₅NH)-3-NO₂-C₆H₃-CONHNH₂ + C₈H₅NO₂ → Hydrazono-indolinone + H₂O

Applications :

Aminomethylation

Hydrazono-indolinones react with secondary amines (e.g., morpholine, piperidine) to introduce heterocyclic moieties:

textHydrazono-indolinone + R₂NH → 1-Heterocyclic-aminomethyl-indolinone

Conditions :

Salt Formation and Purification

The carboxylic acid forms water-soluble sodium salts with NaHCO₃, enabling purification via extraction:

text4-(C₆H₅NH)-3-NO₂-C₆H₃-COOH + NaHCO₃ → 4-(C₆H₅NH)-3-NO₂-C₆H₃-COO⁻Na⁺ + CO₂ + H₂O

Visual Monitoring :

-

Sequential washes with NaHCO₃ remove unreacted acid, confirmed by decolorization of the aqueous phase .

Table 1: Key Reaction Data

Mechanistic and Structural Notes

-

Nitro Group Effects : The nitro group deactivates the ring but directs electrophiles to meta positions, while the anilino group activates ortho/para positions, creating regioselective reactivity .

-

Crystallization Advantages : Methanol/water crystallization eliminates toxic solvent residues (e.g., acetonitrile), enhancing product safety .

This compound’s versatility in forming bioactive derivatives underscores its utility in drug discovery, particularly for antiparasitic agents .

科学研究应用

4-Anilino-3-nitrobenzoic acid is used in various scientific research applications, including:

作用机制

The mechanism of action of 4-Anilino-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biochemical effects . The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .

相似化合物的比较

Similar Compounds

4-Amino-3-nitrobenzoic acid: Similar structure but with an amino group instead of an aniline group.

3-Nitrobenzoic acid: Lacks the aniline group and has only the nitro group on the benzene ring.

4-Anilinobenzoic acid: Lacks the nitro group and has only the aniline group on the benzene ring.

Uniqueness

4-Anilino-3-nitrobenzoic acid is unique due to the presence of both an aniline group and a nitro group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .

生物活性

4-Anilino-3-nitrobenzoic acid (4-ANBA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of 4-ANBA, including its mechanisms of action, potential therapeutic applications, and implications in bioremediation.

Chemical Structure and Properties

4-ANBA is characterized by its aniline and nitro functional groups, which contribute to its biological reactivity. The chemical structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that 4-ANBA exhibits antimicrobial activity against various bacterial strains. A study showed that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes . The nitro group in 4-ANBA is particularly significant, as it is known to undergo reduction to generate reactive intermediates that can damage bacterial DNA.

2. Antitumor Activity

4-ANBA has been investigated for its potential antitumor effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death . Additionally, its ability to inhibit poly(ADP-ribose) polymerase (PARP) suggests a role in cancer therapy, particularly in breast cancer treatment .

Case Study 1: Nitrobenzene Poisoning

A case report highlighted the clinical implications of nitrobenzene exposure, which shares structural similarities with 4-ANBA. A patient developed methemoglobinemia after occupational exposure to nitrobenzene, leading to severe hypoxia and requiring treatment with methylene blue . This underscores the importance of understanding the biological effects of nitro compounds like 4-ANBA in toxicology.

Case Study 2: Environmental Bioremediation

In environmental applications, the degradation pathways of nitroaromatic compounds, including 4-ANBA, have been studied. Bacteria such as Pseudomonas species have shown capabilities to degrade nitroaromatic compounds through enzymatic pathways involving dioxygenases that convert these compounds into less harmful substances . This bioremediation potential highlights the dual nature of 4-ANBA as both a contaminant and a target for microbial degradation.

Research Findings

属性

IUPAC Name |

4-anilino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUUCNPLYAGMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396914 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-49-4 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。